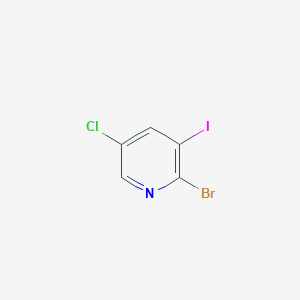

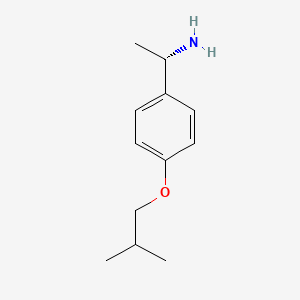

![molecular formula C9H12FN B3090529 (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine CAS No. 1212124-79-2](/img/structure/B3090529.png)

(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine

Overview

Description

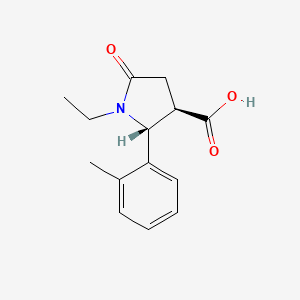

“®-N-[1-(3-Fluorophenyl)ethyl]methylamine” is a chemical compound. It is also known as “®-1-(3-Fluorophenyl)ethylamine Hydrochloride” or "(αR)-3-Fluoro-α-methylbenzenemethanamine Hydrochloride" . It has a molecular formula of C8H11ClFN and a molecular weight of 175.63 .

Molecular Structure Analysis

The molecular structure of this compound consists of a fluorophenyl group, an ethyl group, and a methylamine group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

Amines, such as “®-N-[1-(3-Fluorophenyl)ethyl]methylamine”, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts .Scientific Research Applications

Understanding Enantiomers in Therapeutic Research

One study reviews the potential therapeutic advantages of the enantiomer R(−)-MDMA, emphasizing the importance of examining the individual effects of enantiomers in compounds (Pitts et al., 2018). This research highlights how specific enantiomers, like (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine, could have unique applications and effects in psychotherapy and pharmacology, suggesting a similar potential for targeted therapeutic use.

Drug Development and Enantiomer Specificity

Another study discusses NLS-3, a reverse ester of methylphenidate with the (R, R) enantiomer showing a higher benefit/risk balance compared to other stimulants, indicating the critical role of stereochemistry in drug development and its implications for enhancing therapeutic indices (Konofal et al., 2023). This underscores the potential research applications of this compound in developing safer or more effective therapeutic agents by exploiting its enantiomeric purity.

Chemical Properties and Fluorescence Applications

Fluorescent chemosensors based on structural analogs, such as 4-methyl-2,6-diformylphenol, have been developed to detect various analytes with high selectivity and sensitivity (Roy, 2021). This suggests that compounds like this compound could be explored for similar fluorescence-based applications in biochemical sensing, diagnostics, and research tools, given their unique chemical structures and properties.

Toxicology and Environmental Impact Assessment

With the increasing use of chemicals in various applications, understanding their toxicity and environmental impact is crucial. A review on scaling-up ionic liquid-based technologies discusses the importance of assessing the toxicity of chemicals like 1-Ethyl-3-Methylimidazolium Acetate before their industrial application (Ostadjoo et al., 2018). This highlights the necessity of conducting thorough toxicological evaluations for compounds such as this compound, ensuring their safe use in scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine is currently unknown. This compound is a chiral molecule, which means it may interact with various biological targets in a stereospecific manner .

Mode of Action

As a chiral molecule, it is likely to interact with its targets in a stereospecific manner, leading to different biological effects depending on the stereochemistry of the molecule .

Pharmacokinetics

Based on its chemical structure, it is predicted to have a density of 1063±006 g/cm3 and a boiling point of 1826±150 °C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

The action, efficacy, and stability of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Additionally, its solubility in different solvents may affect its distribution and bioavailability .

properties

IUPAC Name |

(1R)-1-(3-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFMZHXSLJFMU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3090501.png)

![Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B3090504.png)

![2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3090532.png)

![2-[3-(trifluoromethyl)phenyl]hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3090541.png)

![(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B3090561.png)